![molecular formula C9H10ClNO B3067156 n-(3-Chlorophenyl)-n-methylacetamide CAS No. 54766-53-9](/img/structure/B3067156.png)
n-(3-Chlorophenyl)-n-methylacetamide
Overview
Description
Scientific Research Applications
Neuroscience and Pharmacology
N-(3-chlorophenyl)-N-methylacetamide: is structurally significant due to its resemblance to phenylethylamine (PEA), a naturally occurring compound in the human body. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers have explored PEA’s potential therapeutic applications, including treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Bio-Functional Hybrid Molecule
The synthesis of N-(3-chlorophenyl)-N-methylacetamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data .
Chlorine Atom Incorporation
Chlorine atoms play a crucial role in various natural products. Researchers strategically incorporate chlorine into specific positions of biologically active molecules to enhance their inherent biological activity. Understanding the impact of the chlorine atom in N-(3-chlorophenyl)-N-methylacetamide can provide insights into drug design and optimization .
Nitro Group as a Versatile Functional Group
The nitro group is valuable in drug design, contributing to a wide range of therapeutic agents. It has applications in antimicrobial therapy, cancer treatment, and beyond. Investigating the pharmacological effects of the nitro group in N-(3-chlorophenyl)-N-methylacetamide can lead to innovative approaches in medicinal chemistry .
Heterocyclic Compound Synthesis
N-(3-chlorophenyl)-N-methylacetamide: serves as a precursor in the synthesis of biologically active molecules. Its heterocyclic structure makes it an interesting starting point for developing novel compounds with diverse applications .
Drug Discovery and Therapeutic Potential
Given its unique structure and bioactivity, researchers should explore the therapeutic potential of N-(3-chlorophenyl)-N-methylacetamide further. Investigating its interactions with biological targets and evaluating its efficacy could lead to the development of new drugs or therapeutic interventions.
Dimitrova, D., Manolov, S., Bojilov, D., Ivanov, I., & Nedialkov, P. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1802. DOI: 10.3390/M1802 BenchChem. (n.d.). N3-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. Retrieved from BenchChem
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors . For instance, a compound with a similar structure, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been found to target the Hepatocyte growth factor receptor .
Mode of Action
The interaction could involve binding to the target, altering its function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
For instance, chlorpropham, a compound with a similar structure, has been found to inhibit sprout development by interfering with cell division .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-Chlorophenyl)-N-methylacetamide. For instance, storage conditions can impact the effectiveness of similar compounds used as sprout suppressants .
properties
IUPAC Name |
N-(3-chlorophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSYUHCXLQPQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970081 | |
Record name | N-(3-Chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Chlorophenyl)-n-methylacetamide | |
CAS RN |
54766-53-9 | |
Record name | NSC86668 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-N-methylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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